molecular formula C16H13N5S B15108571 7-(Pyridin-3-yl)-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene

7-(Pyridin-3-yl)-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B15108571
M. Wt: 307.4 g/mol
InChI Key: DUPOQSZMRLJXAU-UHFFFAOYSA-N
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Description

7-(Pyridin-3-yl)-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound characterized by its unique tetracyclic structure. This compound features a pyridine ring fused with a thia-azatetracyclic core, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Pyridin-3-yl)-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multi-step organic reactions. One common method includes the cyclization of a precursor molecule containing pyridine and thiadiazole moieties under specific conditions such as high temperature and the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its unique structural properties and reactivity, making it a valuable subject in synthetic organic chemistry.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored, particularly for its interactions with enzymes and receptors.

Medicine

The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Pyridin-3-yl)-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Pyridin-3-yl)-10-thia-3,4,6,8-tetraazabicyclo[4.4.0]decane
  • 7-(Pyridin-3-yl)-10-thia-3,4,6,8-tetraazatricyclo[5.5.0.0^{2,6}]dodeca-1(9),2,4,7,11(16)-pentaene

Uniqueness

Compared to similar compounds, 7-(Pyridin-3-yl)-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene stands out due to its unique tetracyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H13N5S

Molecular Weight

307.4 g/mol

IUPAC Name

7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C16H13N5S/c1-2-6-12-11(5-1)13-15-20-18-9-21(15)14(19-16(13)22-12)10-4-3-7-17-8-10/h3-4,7-9H,1-2,5-6H2

InChI Key

DUPOQSZMRLJXAU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N4C3=NN=C4)C5=CN=CC=C5

Origin of Product

United States

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